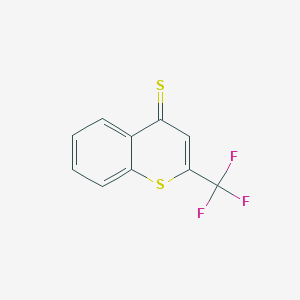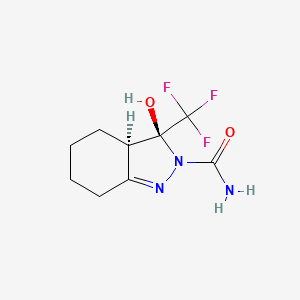
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the indazole core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the trifluoromethyl and hydroxy groups using reagents such as trifluoromethylating agents and hydroxylating agents.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Substitution of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Indazole derivatives are used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Modulation: Interaction with biological receptors.
Medicine
Drug Development: Potential therapeutic agents for various diseases.
Diagnostic Tools: Use in imaging and diagnostic assays.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds with similar indazole core structures.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups.
Uniqueness
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H12F3N3O2 |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide |
InChI |
InChI=1S/C9H12F3N3O2/c10-9(11,12)8(17)5-3-1-2-4-6(5)14-15(8)7(13)16/h5,17H,1-4H2,(H2,13,16)/t5-,8+/m1/s1 |
Clave InChI |
OYAQUEDNSMBLNN-XRGYYRRGSA-N |
SMILES isomérico |
C1CCC2=NN([C@]([C@@H]2C1)(C(F)(F)F)O)C(=O)N |
SMILES canónico |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12441663.png)
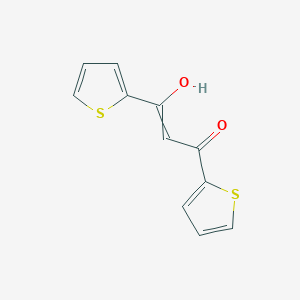
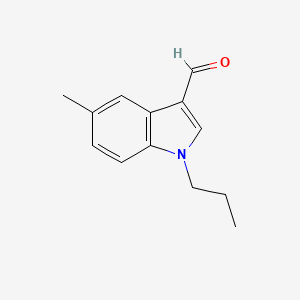
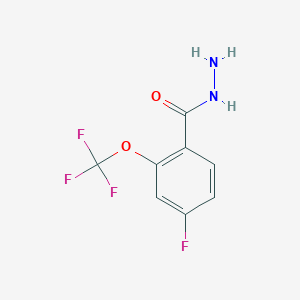
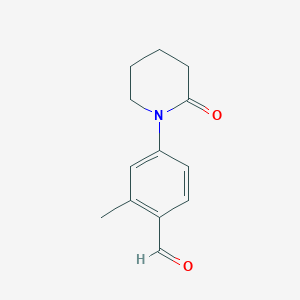


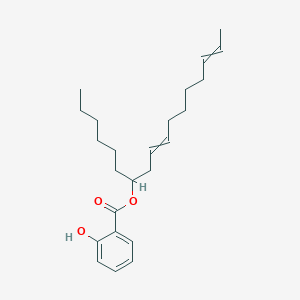
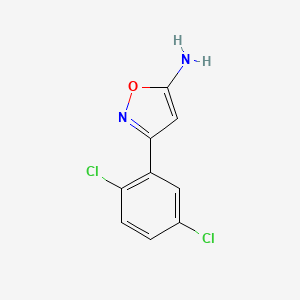
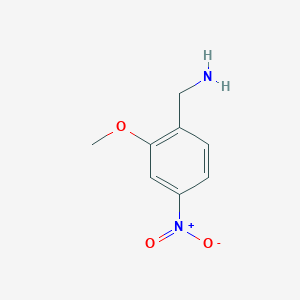

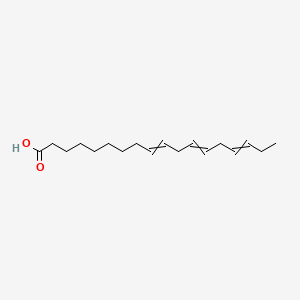
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)
